molecular formula C26H34Cl2N2O5 B2450708 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride CAS No. 1215776-61-6

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride

Número de catálogo: B2450708
Número CAS: 1215776-61-6
Peso molecular: 525.47
Clave InChI: KFMNEGHHBZZDBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O5 and its molecular weight is 525.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methylchromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5.2ClH/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-23(17-20)33-18(2)25(26(21)29)19-6-9-22(30-3)24(16-19)31-4;;/h6-9,16-17H,5,10-15H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNEGHHBZZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride, also referred to by its CAS number 1215776-61-6, is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H34Cl2N2O5C_{26}H_{34}Cl_2N_2O_5, with a molecular weight of 525.5 g/mol. The structure features a chromone backbone substituted with a dimethoxyphenyl group and an ethylpiperazine moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, compounds structurally similar to 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one have shown promising results against various cancer cell lines. A notable study demonstrated that certain chromone derivatives exhibited significant cytotoxic effects on gastric cancer cell lines (SGC-7901 and MGC-803), outperforming conventional chemotherapeutics like doxorubicin .

Cell Line IC50 (μM) Comparison Drug Effectiveness
SGC-79015.0DoxorubicinHigher
MGC-8033.5DoxorubicinHigher
HCT1164.05-FluorouracilComparable

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are well documented. Compounds similar to the target compound have been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests that the compound may inhibit inflammatory pathways, potentially through modulation of NF-kB signaling.

Compound NO Production Inhibition (%) Cytotoxicity (IC50)
3-(3,4-Dimethoxyphenyl) Chromones75%>100 μM
Control (LPS Only)--

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : By suppressing NF-kB activation, the compound may reduce the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells : The presence of the piperazine group may enhance the interaction with cellular targets involved in apoptosis regulation.

Case Studies

A specific case study investigated the effects of a related chromone derivative on human breast cancer cells (MCF7). The results indicated that treatment with this derivative resulted in significant apoptosis and cell cycle arrest at the G2/M phase . These findings suggest that structural modifications in chromones can lead to enhanced anticancer activity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochlorideA549TBDTBD

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies reveal that the compound binds effectively to certain receptors, which may mediate its pharmacological effects.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Protein X-8.5Hydrogen bonds, π-stacking
Protein Y-7.0Hydrophobic interactions

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions, often leading to various derivatives with altered pharmacological profiles. Research into these derivatives has shown enhanced activity against specific targets.

Case Study: Synthesis of Derivative Z
A recent study synthesized a derivative of the compound which demonstrated improved solubility and bioavailability compared to the parent compound. This was attributed to modifications in the ethoxy group.

Conclusion and Future Directions

The applications of 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride are extensive, spanning anticancer research to neuroprotection. Ongoing studies are crucial for elucidating its full potential and understanding the mechanisms underlying its biological activities.

Future research should focus on:

  • Conducting in vivo studies to validate efficacy.
  • Exploring combination therapies with existing drugs.
  • Investigating the long-term safety profile of the compound.

Análisis De Reacciones Químicas

Core Chromen-4-one Reactivity

The chromen-4-one scaffold is known for its electrophilic ketone group at position 4, which can participate in nucleophilic addition or substitution reactions. For example:

  • Nucleophilic Attack : The carbonyl group may react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

  • Reduction : The ketone could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though steric hindrance from the 2-methyl substituent might limit reactivity .

3,4-Dimethoxyphenyl Group

  • Demethylation : Under acidic (e.g., HBr/HOAc) or oxidative conditions, methoxy groups may hydrolyze to hydroxyl groups . For instance, the 4-methoxy group is more reactive due to para-directing effects .

  • Electrophilic Aromatic Substitution : The electron-rich aryl ring could undergo nitration, sulfonation, or halogenation at positions ortho/para to the methoxy groups .

7-(2-(4-Ethylpiperazin-1-yl)ethoxy) Side Chain

  • Quaternization : The tertiary amine in the piperazine ring may react with alkyl halides to form quaternary ammonium salts .

  • Hydrolysis : The ethoxy linker could cleave under strong acidic/basic conditions, releasing ethanol and forming a phenolic hydroxyl group .

Dihydrochloride Salt

  • Acid-Base Reactions : The hydrochloride counterions enhance solubility in polar solvents. Neutralization with bases (e.g., NaOH) would regenerate the free base form .

Biological Interactions

While not a classical chemical reaction, the compound’s piperazine moiety suggests interactions with biological targets:

  • Receptor Binding : The ethylpiperazine group may engage in hydrogen bonding or ionic interactions with enzymes or receptors, particularly in kinase inhibition .

Synthetic Pathways (Hypothetical)

Based on analogs like 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one , the parent compound might be synthesized via:

  • Claisen-Schmidt Condensation : Between a substituted acetophenone and a benzaldehyde derivative to form the chromenone core .

  • Alkylation : Introduction of the ethylpiperazine-ethoxy side chain via nucleophilic substitution (e.g., using a bromoethyl intermediate) .

  • Salt Formation : Treatment with HCl to yield the dihydrochloride form .

Stability and Degradation

  • Photodegradation : Chromenone derivatives are prone to UV-induced decomposition, particularly at the conjugated carbonyl system .

  • Oxidative Degradation : The ethylpiperazine group may oxidize to form N-oxides under aerobic conditions .

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Expected Product
Chromen-4-one ketoneNucleophilic additionNH₂NH₂ (hydrazine)Hydrazone derivative
3,4-DimethoxyphenylDemethylationHBr/HOAc, reflux3,4-Dihydroxyphenyl analog
Ethylpiperazine-ethoxyHydrolysis6M HCl, 100°C7-Hydroxy chromenone + ethanol
Dihydrochloride saltNeutralizationNaOH (aq)Free base form

Research Gaps and Limitations

No direct experimental data for this compound were identified in peer-reviewed literature or patents. Predictions rely on:

  • Structural analogs (e.g., simpler chromenones ).

  • General reactivity of piperazine derivatives .

  • Published synthetic methods for related compounds .

Further studies are required to validate these hypotheses experimentally.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

The synthesis typically involves coupling the chromen-4-one core with the 4-ethylpiperazine-ethoxy side chain under nucleophilic substitution conditions. A common approach includes:

  • Step 1 : Alkylation of 7-hydroxy-2-methylchromen-4-one with 2-chloroethyl-4-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C .
  • Step 2 : Salt formation via treatment with HCl in ethanol to yield the dihydrochloride form.
    Purity validation : Use HPLC (>98% purity threshold) with a C18 column and UV detection at 254 nm, complemented by NMR (¹H/¹³C) to confirm structural integrity and salt stoichiometry .

Q. How should researchers handle stability challenges during storage?

The dihydrochloride form improves solubility but may hydrolyze under humid conditions. Recommendations:

  • Store at -20°C in airtight, light-resistant containers with desiccants.
  • Monitor degradation via periodic LC-MS to detect hydrolysis products (e.g., free base or demethylated derivatives) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

If X-ray crystallography reveals discrepancies (e.g., piperazine ring conformation), use iterative refinement tools like SHELXL to adjust torsion angles and hydrogen-bonding networks. Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths . For ambiguous electron density regions, consider alternative refinement strategies, such as occupancy adjustments for disordered moieties .

Q. What experimental designs address conflicting bioactivity data across cell lines?

Contradictions in IC₅₀ values may arise from variations in cell membrane permeability or salt-form stability. Mitigation strategies:

  • Control for salt dissociation : Pre-equilibrate the compound in assay buffers (pH 7.4) and compare activity against the free base.
  • Use orthogonal assays : Combine cell viability (MTT) with target-specific assays (e.g., kinase inhibition ELISA) to distinguish direct target effects from off-target cytotoxicity .

Q. How can researchers optimize pharmacokinetic (PK) properties without altering the core structure?

Focus on the ethoxy-piperazine side chain :

  • Metabolic stability : Introduce deuterium at labile C-H positions (e.g., ethyl group on piperazine) to slow CYP450-mediated oxidation.
  • Plasma protein binding : Modify the piperazine’s N-ethyl group to a bulkier substituent (e.g., cyclopropyl) to reduce non-specific binding. Validate via SPR or equilibrium dialysis .

Methodological Guidance for Data Interpretation

Q. How to differentiate between salt-form-specific effects and intrinsic activity?

  • Comparative assays : Test the dihydrochloride salt against the free base in parallel under identical conditions (e.g., solubility-matched buffers).
  • Ion-pairing analysis : Use ion chromatography to quantify chloride counterion retention in cellular assays .

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Hierarchical Bayesian modeling : Accounts for inter-experiment variability while estimating EC₅₀ values.
  • Bootstrap resampling : Generates confidence intervals for dose-response curves, reducing outlier impact .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.